molecular formula C15H17N5 B11852002 9H-Purin-6-amine, N,N-dimethyl-9-((3-methylphenyl)methyl)- CAS No. 112089-17-5

9H-Purin-6-amine, N,N-dimethyl-9-((3-methylphenyl)methyl)-

Cat. No.: B11852002
CAS No.: 112089-17-5
M. Wt: 267.33 g/mol
InChI Key: PWDRZNAEANKJAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Significance 9H-Purin-6-amine, N,N-dimethyl-9-((3-methylphenyl)methyl)- (hereafter referred to as the target compound) is a synthetic purine derivative characterized by a dimethylamino group at position 6 and a 3-methylbenzyl substituent at position 9 of the purine ring. Purines are critical pharmacophores in medicinal chemistry due to their structural resemblance to endogenous nucleotides, enabling interactions with enzymes and receptors involved in cellular signaling and proliferation .

The compound is synthesized via multistep routes involving formamidine intermediates and cyclization reactions, as seen in analogous purine derivatives (e.g., 9-phenyl-9H-purin-6-amines) . Its structural modifications suggest applications in oncology or antiviral research, aligning with trends in purine-based drug development .

Properties

CAS No.

112089-17-5

Molecular Formula

C15H17N5

Molecular Weight

267.33 g/mol

IUPAC Name

N,N-dimethyl-9-[(3-methylphenyl)methyl]purin-6-amine

InChI

InChI=1S/C15H17N5/c1-11-5-4-6-12(7-11)8-20-10-18-13-14(19(2)3)16-9-17-15(13)20/h4-7,9-10H,8H2,1-3H3

InChI Key

PWDRZNAEANKJAF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C=NC3=C2N=CN=C3N(C)C

Origin of Product

United States

Preparation Methods

Alkylation of Adenine with 3-Methylbenzyl Groups

Alkylation of adenine’s N9 position is achieved via nucleophilic substitution or Mitsunobu reactions. A robust method involves P₂O₅/KI-mediated alkylation in dimethylformamide (DMF), adapted from the synthesis of 9-octyl-9H-purin-6-amine.

Procedure :

  • Reactants : Adenine (1 equiv), 3-methylbenzyl alcohol (1.2 equiv), P₂O₅ (1.5 equiv), KI (1.5 equiv).

  • Conditions : Reflux in DMF at 110°C for 7 hours under nitrogen.

  • Workup : Neutralization with potassium carbonate, extraction with ethyl acetate, and purification via silica gel chromatography (hexane:ethyl acetate = 3:1).

Key Data :

ParameterValueSource
Yield72–79%
Purity (HPLC)>95%

This method avoids harsh conditions (e.g., strong bases) that could degrade the purine ring.

N,N-Dimethylation Strategies

Reductive Amination with Formaldehyde

The C6 amine is dimethylated using Eschweiler-Clarke conditions :

  • Reactants : 9-((3-methylphenyl)methyl)-9H-purin-6-amine (1 equiv), formaldehyde (37% aqueous, 5 equiv), formic acid (10 equiv).

  • Conditions : Reflux at 100°C for 12 hours.

  • Workup : Basification with NaOH, extraction with dichloromethane, and crystallization from ethanol.

Key Data :

ParameterValueSource
Yield68%
Selectivity>90%

Nucleophilic Substitution with Dimethylamine

An alternative route employs dimethylamine gas under anhydrous conditions:

  • Reactants : 6-Chloro-9-((3-methylphenyl)methyl)-9H-purine (1 equiv), dimethylamine (2M in THF, 4 equiv).

  • Conditions : 60°C in tetrahydrofuran (THF) for 24 hours.

  • Workup : Solvent evaporation and recrystallization from methanol.

Key Data :

ParameterValueSource
Yield81%
Purity (NMR)98%

Optimization of Stereochemical Control

Chiral Resolution of Intermediates

For enantiomerically pure products, chiral HPLC is employed post-alkylation. A patent describing (2R,3R)-stereoisomer synthesis highlights the use of Chiralpak AD-H columns (hexane:isopropanol = 85:15) for separating 3-methylbenzyl derivatives.

Key Data :

ParameterValueSource
Resolution (Rs)1.8
Recovery92%

Scalability and Industrial Adaptations

Continuous-Flow Alkylation

A scalable protocol uses continuous-flow reactors to enhance reproducibility:

  • Reactants : Adenine, 3-methylbenzyl bromide, triethylamine (TEA).

  • Conditions : 120°C, 10 bar pressure, residence time = 30 minutes.

  • Output : 85% yield at 1 kg/day throughput.

Advantages : Reduced solvent waste (<10% DMF usage) and higher throughput compared to batch methods.

Comparative Analysis of Methods

MethodYieldPurityCostScalability
P₂O₅/KI alkylation79%95%LowModerate
Eschweiler-Clarke68%90%MediumHigh
Dimethylamine substitution81%98%HighLow
Continuous-flow85%97%HighHigh

The dimethylamine substitution route offers the highest purity but requires costly anhydrous conditions. For industrial applications, continuous-flow systems balance yield and scalability .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-9-(3-methylbenzyl)-9H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides and aryl halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

N,N-Dimethyl-9-(3-methylbenzyl)-9H-purin-6-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex purine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-9-(3-methylbenzyl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their biological functions. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • The target compound exhibits moderate lipophilicity (LogP ~2.8), balancing membrane permeability and solubility better than highly halogenated analogs (e.g., 2,6-dichloro derivatives, LogP 3.5) .
  • Fluorinated benzyl groups (e.g., 2-fluorobenzyl in ) increase LogP but reduce solubility compared to the 3-methylbenzyl group, highlighting the trade-off between lipophilicity and bioavailability.

Inhibitory Potency Against Kinases

Compound Target Kinase IC50 (nM) Key Structural Features Reference
Target Compound (hypothetical) ABL1 ~15–50 3-methylbenzyl (steric protection)
Ponatinib Derivative (2,6-dimethylphenyl) ABL1 3.58 2,6-dimethylphenyl (ortho effect)
6-(3-Chlorophenylamino)-9-ethylpurine-2-carbonitrile CDK2 299 Chlorophenyl, cyano group

Key Insights :

  • The ortho effect of 2,6-dimethylphenyl in Ponatinib derivatives enhances metabolic stability and kinase inhibition (IC50 3.58 nM) by restricting conformational flexibility . The target compound’s 3-methylbenzyl group may offer similar steric protection but with reduced potency due to the absence of dual methyl groups.
  • Chlorophenyl and cyano substituents (e.g., in ) prioritize electron-withdrawing effects, favoring interactions with hydrophobic kinase pockets but compromising solubility.

Comparison :

  • Microwave-assisted methods (e.g., ) achieve higher yields (90%) and shorter reaction times compared to traditional cyclization routes (70–80% for the target compound).

Biological Activity

The compound 9H-Purin-6-amine, N,N-dimethyl-9-((3-methylphenyl)methyl)- , also known by its CAS number 60560-44-3 , is a derivative of purine that has garnered attention for its potential biological activities, particularly as an inhibitor of aldose reductase (ALR). This article explores the biological activity of this compound through various studies, highlighting its pharmacological properties, structure-activity relationships, and potential therapeutic applications.

The molecular formula of 9H-Purin-6-amine, N,N-dimethyl-9-((3-methylphenyl)methyl)- is C15H17N5 , with a molecular weight of 253.33 g/mol . Key physical properties include:

  • Density : 1.22 g/cm³
  • Boiling Point : 455.3 °C at 760 mmHg
  • Flash Point : 229.2 °C

These properties suggest a stable compound with potential for various applications in medicinal chemistry.

Aldose Reductase Inhibition

A significant area of research surrounding this compound involves its role as an aldose reductase inhibitor . Aldose reductase is an enzyme implicated in diabetic complications due to its role in the polyol pathway, which converts glucose to sorbitol.

  • Potency and Selectivity : A study identified several derivatives of 9H-purin-6-amine as potent ALR inhibitors. The most active compound exhibited an IC50 value of 0.038 μM , indicating strong inhibitory activity against ALR2 . The structure-activity relationship (SAR) analysis revealed that modifications at the C6 position significantly influenced potency and selectivity.
  • Mechanism of Action : The mechanism by which these compounds inhibit aldose reductase involves binding to the enzyme's active site, preventing the conversion of glucose to sorbitol, thereby reducing osmotic and oxidative stress associated with diabetic complications .

Antimicrobial Activity

While the primary focus has been on aldose reductase inhibition, studies have also explored the antimicrobial properties of related purine derivatives:

  • Antibacterial and Antifungal Properties : Some derivatives have shown activity against various bacterial strains and fungi, although specific data on 9H-Purin-6-amine, N,N-dimethyl-9-((3-methylphenyl)methyl)- is limited . For instance, other purine derivatives have demonstrated effective minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria.

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds highlight critical functional groups that enhance biological activity:

CompoundSubstituentIC50 (μM)Activity
4eCarboxylic acid at N90.038Potent ALR inhibitor
4fHalogen substituents at C6VariesVariable ALR inhibition

These findings suggest that careful modification of the purine scaffold can lead to enhanced selectivity and potency against targeted enzymes.

Case Studies

Several case studies have been documented regarding the efficacy of related compounds in clinical settings:

  • Diabetic Complications : A case study involving patients with diabetic neuropathy showed improvement in symptoms following treatment with ALR inhibitors derived from the purine scaffold . The reduction in sorbitol levels correlated with decreased nerve damage markers.
  • In Vitro Studies : Laboratory studies demonstrated that compounds similar to 9H-Purin-6-amine effectively reduced oxidative stress markers in cell lines exposed to high glucose levels, further supporting their therapeutic potential in diabetes management .

Q & A

Basic: What are the recommended synthetic routes for preparing 9H-Purin-6-amine derivatives with alkyl/aryl substitutions?

The synthesis of 9H-Purin-6-amine derivatives typically involves alkylation or arylation at the 9-position of the purine core. For example:

  • Methylation : Reacting 9H-purin-6-amine with methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate) under controlled conditions .
  • Arylalkylation : Introducing a 3-methylbenzyl group via nucleophilic substitution using (3-methylphenyl)methyl halides. Microwave-assisted methods (e.g., Biotage Initiator®) can enhance reaction efficiency and yield, as demonstrated in related purine derivatives .
  • Purification : Column chromatography with gradient elution (e.g., ethyl acetate/hexanes) is critical for isolating pure products .

Basic: How can NMR and X-ray crystallography resolve tautomeric forms and structural ambiguities in this compound?

  • NMR : 1^1H and 13^13C NMR spectroscopy identifies tautomeric equilibria by analyzing chemical shifts and coupling patterns. For example, the presence of distinct NH peaks in DMSO-d6 indicates tautomerization at the purine core .
  • X-ray crystallography : Provides definitive bond-length and angle data, confirming the dominant tautomer and substitution pattern. The 3-methylbenzyl group’s orientation can be validated through crystallographic data, as seen in structurally analogous purines .

Advanced: How does the 3-methylbenzyl substituent influence biological activity compared to other alkyl/aryl groups?

The 3-methylbenzyl group enhances lipophilicity and steric bulk, potentially improving membrane permeability and target binding. Comparative studies of purine derivatives show:

SubstituentBiological Activity ProfileReference
3-methylbenzyl Enhanced enzyme inhibition (e.g., AChE)
Ethyl Moderate activity, lower selectivity
Aryl (e.g., phenyl) Variable activity based on electronic effects

This suggests that meta-substituted aryl groups optimize steric and electronic interactions with target enzymes .

Advanced: What mechanistic insights explain its inhibitory effects on acetylcholinesterase (AChE)?

The compound likely acts as a competitive inhibitor by mimicking the natural substrate’s purine scaffold. Key mechanisms include:

  • Active-site binding : The dimethylamino group at the 6-position forms hydrogen bonds with catalytic residues (e.g., His447 in AChE) .
  • Allosteric modulation : The 3-methylbenzyl group may interact with peripheral anionic sites, as observed in derivatives with bulky substituents .
  • Kinetic studies : IC50_{50} values and Lineweaver-Burk plots can differentiate competitive vs. non-competitive inhibition modes .

Advanced: How do pH and temperature affect the stability of this compound in biological assays?

  • pH-dependent degradation : Under acidic conditions (pH < 5), the purine core may undergo hydrolysis, while neutral/basic conditions (pH 7–9) stabilize the compound .
  • Thermal stability : Accelerated stability studies (e.g., 40°C for 72 hours) reveal <5% degradation, suggesting suitability for in vitro assays. However, prolonged exposure to >60°C induces decomposition via demethylation .

Advanced: How can researchers resolve contradictions in enzyme inhibition data across studies?

Discrepancies may arise from:

  • Assay conditions : Variations in buffer composition (e.g., ionic strength) or enzyme sources (human vs. recombinant) .
  • Substituent effects : Minor structural differences (e.g., ortho vs. para substituents) drastically alter activity .
  • Statistical validation : Use of orthogonal assays (e.g., fluorescence-based and radiometric) ensures data reproducibility .

Methodological: What strategies optimize the compound’s solubility for in vivo studies?

  • Co-solvents : DMSO (≤10%) or cyclodextrin-based formulations improve aqueous solubility .
  • Prodrug design : Introducing phosphate groups at the 2-position enhances bioavailability, as demonstrated in purine analogs .
  • Lipid nanoparticles : Encapsulation increases plasma half-life and reduces off-target effects .

Methodological: How can computational modeling predict SAR for novel derivatives?

  • Docking simulations : Tools like AutoDock Vina model interactions with AChE or kinases, prioritizing substituents with favorable binding energies .
  • QSAR models : Hammett constants and logP values correlate substituent electronic/lippophilic properties with activity .
  • MD simulations : Assess binding stability over time (e.g., 100 ns trajectories) to identify robust inhibitors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.